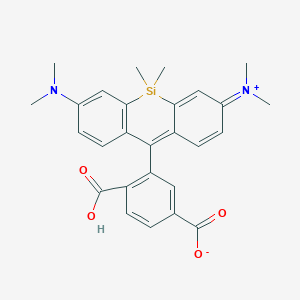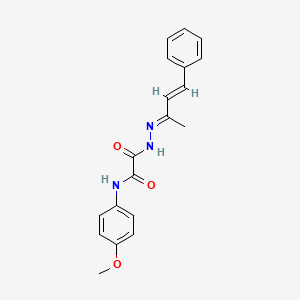
Neohesperdin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
准备方法
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through various methods, including plant extraction, chemical synthesis from naringin, and biotransformation from hesperidin . One common method involves the extraction from citrus fruits, followed by purification processes to isolate the compound.
Industrial Production Methods: Industrial production of neohesperidin often involves the extraction from citrus peels, particularly from bitter oranges. The process includes steps such as solvent extraction, filtration, and crystallization to obtain high-purity neohesperidin .
化学反应分析
Types of Reactions: Neohesperidin undergoes several types of chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Glucuronidation and Sulfation: Often facilitated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamic acid and butyric acid derivatives, respectively.
Major Products: The primary products of these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
科学研究应用
Neohesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders
作用机制
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
相似化合物的比较
Neohesperidin is often compared with other flavanones such as naringin and hesperidin:
属性
分子式 |
C28H34O15 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC 名称 |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI 键 |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



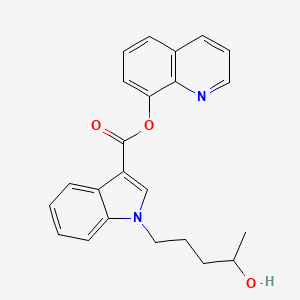
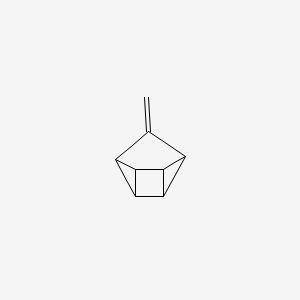
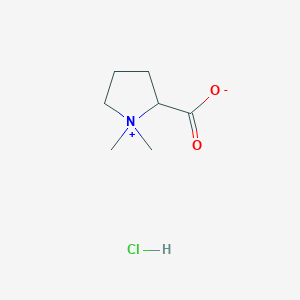
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
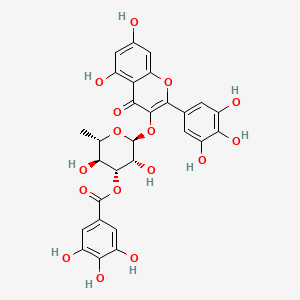
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
